REACTION_CXSMILES
|
[CH3:1][C:2]([NH2:14])([C:4]1[CH:5]=[N:6][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:8][CH:9]=1)[CH3:3].[ClH:15]>CC(C)=O>[ClH:15].[CH3:3][C:2]([NH2:14])([C:4]1[CH:5]=[N:6][C:7]([C:10]([F:12])([F:13])[F:11])=[CH:8][CH:9]=1)[CH3:1] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C=1C=NC(=CC1)C(F)(F)F)N
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stir for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Add
|
Type
|
STIRRING
|
Details
|
continue stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Filter the resultant solid
|
Type
|
WASH
|
Details
|
rinse with cold acetone (2 mL)
|
Type
|
CUSTOM
|
Details
|
Dry under vacuum at 40° C.
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC(C)(C=1C=NC(=CC1)C(F)(F)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.73 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |